molecular formula C34H47NO2 B14441641 2-Cyano-4-heptylphenyl 4-(4-heptylcyclohexyl)benzoate CAS No. 75669-06-6

2-Cyano-4-heptylphenyl 4-(4-heptylcyclohexyl)benzoate

Cat. No.: B14441641
CAS No.: 75669-06-6
M. Wt: 501.7 g/mol
InChI Key: SARBMLPYASSBFY-UHFFFAOYSA-N
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Description

2-Cyano-4-heptylphenyl 4-(4-heptylcyclohexyl)benzoate is an organic compound with the molecular formula C33H47NO2. This compound is known for its unique structural properties, which include a cyano group, a heptyl chain, and a cyclohexyl group. It is often used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-heptylphenyl 4-(4-heptylcyclohexyl)benzoate typically involves the esterification of 2-Cyano-4-heptylphenol with 4-(4-heptylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent like dichloromethane (DCM) for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-heptylphenyl 4-(4-heptylcyclohexyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Cyano-4-heptylphenyl 4-(4-heptylcyclohexyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-Cyano-4-heptylphenyl 4-(4-heptylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. Additionally, the heptyl and cyclohexyl groups can affect the compound’s lipophilicity and membrane permeability, which are crucial for its biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-4’-pentylbiphenyl: A commonly used nematic liquid crystal with similar structural features.

    2-Cyano-4-heptylphenyl 4’-hexyl-4-biphenylcarboxylate: Another compound with a cyano group and heptyl chain.

Uniqueness

2-Cyano-4-heptylphenyl 4-(4-heptylcyclohexyl)benzoate is unique due to the presence of both a cyclohexyl group and a benzoate ester, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

75669-06-6

Molecular Formula

C34H47NO2

Molecular Weight

501.7 g/mol

IUPAC Name

(2-cyano-4-heptylphenyl) 4-(4-heptylcyclohexyl)benzoate

InChI

InChI=1S/C34H47NO2/c1-3-5-7-9-11-13-27-15-18-29(19-16-27)30-20-22-31(23-21-30)34(36)37-33-24-17-28(25-32(33)26-35)14-12-10-8-6-4-2/h17,20-25,27,29H,3-16,18-19H2,1-2H3

InChI Key

SARBMLPYASSBFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)CCCCCCC)C#N

Origin of Product

United States

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